molecular formula C8H8BrIO2 B12858028 5-Bromo-2-iodo-4-methoxybenzyl alcohol

5-Bromo-2-iodo-4-methoxybenzyl alcohol

Cat. No.: B12858028
M. Wt: 342.96 g/mol
InChI Key: OINNTSNEADKPMB-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8BrIO2 It is a derivative of benzyl alcohol, featuring bromine, iodine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-4-methoxybenzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination and iodination of 4-methoxybenzyl alcohol. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-4-methoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-iodo-4-methoxybenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4-methoxybenzyl alcohol involves its interaction with various molecular targets. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s electronic properties and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents with the methoxy group makes it a versatile compound for various synthetic and research purposes .

Properties

Molecular Formula

C8H8BrIO2

Molecular Weight

342.96 g/mol

IUPAC Name

(5-bromo-2-iodo-4-methoxyphenyl)methanol

InChI

InChI=1S/C8H8BrIO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4H2,1H3

InChI Key

OINNTSNEADKPMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)I)CO)Br

Origin of Product

United States

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